molecular formula C12H15NO3 B1311902 ethyl 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate CAS No. 54442-28-3

ethyl 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Cat. No. B1311902
CAS RN: 54442-28-3
M. Wt: 221.25 g/mol
InChI Key: DQFSXFFUZUKZTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a chemical compound with the molecular formula C12H15NO3 . It is used in proteomics research .


Molecular Structure Analysis

The InChI code for ethyl 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is 1S/C12H15NO3/c1-3-15-12(14)11-8-13(2)9-6-4-5-7-10(9)16-11/h4-7,11H,3,8H2,1-2H3 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

Ethyl 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate has a molecular weight of 221.26 . It is a low melting solid . The compound has a density of 1.149g/cm3 and a boiling point of 321.601ºC at 760 mmHg .

Scientific Research Applications

Synthesis and Structural Studies

  • Alkylation and Oxidation Reactions : Štefanić et al. (2001) reported the reaction of ethyl 4-alkyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylates with sodium hydride, leading to the formation of ethyl 4-alkyl-2-hydroxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylates. The structure of these products was confirmed through X-ray and NMR analysis (Štefanić et al., 2001).

  • Hydrogenation Processes : Mayer et al. (2001) explored the synthesis of ethyl 3,4-dihydro-2H-1,4-benzoxazine-3-carboxylate derivatives through condensation and hydrogenation processes, providing insight into the chemical behavior and potential applications of these compounds (Mayer et al., 2001).

Peptidomimetic Building Blocks

  • Peptidomimetic Synthesis : A study by Štefanić et al. (2003) demonstrated a method for synthesizing new alkyl 4-alkyl-2-hydroxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylates, potentially useful as peptidomimetic building blocks. This research contributes to the development of peptidomimetics, a field relevant to drug discovery and biomolecular studies (Štefanić et al., 2003).

Therapeutic Drug Synthesis

  • Key Synthon for Drug Design : Pham et al. (2021) identified racemic ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate as a crucial synthon for designing therapeutic drugs. They investigated the enantioselective synthesis and racemization challenges associated with this compound, contributing valuable knowledge for drug development (Pham et al., 2021).

Safety And Hazards

The compound is classified with the signal word “Warning” and has hazard statements H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

ethyl 4-methyl-2,3-dihydro-1,4-benzoxazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-3-15-12(14)11-8-13(2)9-6-4-5-7-10(9)16-11/h4-7,11H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQFSXFFUZUKZTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(C2=CC=CC=C2O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70442453
Record name Ethyl 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70442453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

CAS RN

54442-28-3
Record name Ethyl 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70442453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a sealable vessel, potassium carbonate (56 mg, 0.41 mmol) was added to a solution of (±)-ethyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate (60 mg, 0.29 mmol) and iodomethane (22 □L, 0.35 mmol) in acetone (2 mL). The vessel was sealed and the reaction mixture was stirred at 60° C. for 24 h. The mixture was cooled to ambient temperature, diluted with dichloromethane (60 mL), and the organic layer was extracted with water (10 mL) and half-saturated brine (10 mL). The organic layer was dried over sodium sulfate and concentrated. Purification of the concentrate by flash column chromatography (5% to 10% EtOAc/hexane) afforded the title compound (43 mg, 0.19 mmol). MS m/z: 222 (M+1).
Quantity
56 mg
Type
reactant
Reaction Step One
Quantity
60 mg
Type
reactant
Reaction Step One
Quantity
0.35 mmol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
Reactant of Route 3
Reactant of Route 3
ethyl 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
Reactant of Route 4
ethyl 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
Reactant of Route 5
Reactant of Route 5
ethyl 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
Reactant of Route 6
ethyl 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Citations

For This Compound
2
Citations
F Touzeau, A Arrault, G Guillaumet… - Journal of medicinal …, 2003 - ACS Publications
2-(4,5-Dihydro-1H-imidazol-2-yl)-3,4-dihydro-2H-1,4-benzoxazine derivatives and tricyclic analogues with a fused additional ring on the nitrogen atom of the benzoxazine moiety have …
Number of citations: 116 pubs.acs.org
P Štefanič, K Turnšek, D Kikelj - Tetrahedron, 2003 - Elsevier
A general synthesis of new alkyl 4-alkyl-2-hydroxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate peptidomimetic building blocks from the corresponding alkyl 3-oxo-3,4-dihydro-…
Number of citations: 14 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.